molecular formula C18H17F3O3 B14945993 7,7-dimethyl-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione

7,7-dimethyl-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione

Cat. No.: B14945993
M. Wt: 338.3 g/mol
InChI Key: QPBOUTDSIJYZAY-UHFFFAOYSA-N
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Description

7,7-dimethyl-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione is a complex organic compound that features a trifluoromethyl group and a chromene core

Chemical Reactions Analysis

Types of Reactions

7,7-dimethyl-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to reflux conditions .

Major Products Formed

Scientific Research Applications

7,7-dimethyl-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,7-dimethyl-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated chromenes and coumarins, such as:

Uniqueness

The uniqueness of 7,7-dimethyl-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione lies in its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H17F3O3

Molecular Weight

338.3 g/mol

IUPAC Name

7,7-dimethyl-4-[2-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydrochromene-2,5-dione

InChI

InChI=1S/C18H17F3O3/c1-17(2)8-13(22)16-11(7-15(23)24-14(16)9-17)10-5-3-4-6-12(10)18(19,20)21/h3-6,11H,7-9H2,1-2H3

InChI Key

QPBOUTDSIJYZAY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(CC(=O)O2)C3=CC=CC=C3C(F)(F)F)C(=O)C1)C

Origin of Product

United States

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